molecular formula C19H15N5O3S2 B2687632 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891101-19-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2687632
CAS No.: 891101-19-2
M. Wt: 425.48
InChI Key: GXBYSEFYXDNJPB-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 5. The benzodioxin scaffold contributes to metabolic stability and lipophilicity, while the triazolo-pyridazine core enhances π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c25-18(20-12-3-5-14-15(10-12)27-8-7-26-14)11-29-19-22-21-17-6-4-13(23-24(17)19)16-2-1-9-28-16/h1-6,9-10H,7-8,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBYSEFYXDNJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thiophene intermediates, followed by the formation of the triazolopyridazine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Molecular Data of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Reference
Target Compound C₂₁H₁₆N₆O₃S₂ 488.53 g/mol Triazolo[4,3-b]pyridazine Thiophen-2-yl -
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₀H₁₉N₅O₃S 433.47 g/mol 1,2,4-Triazole Ethyl, pyridinyl
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₂H₁₉N₅O₄S 449.49 g/mol 1,2,4-Triazole Furylmethyl, pyridinyl
2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide analog C₂₁H₂₀N₂O₄S₂ 452.52 g/mol Thieno-pyrimidinone Allyl, cyclopentane
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine C₁₄H₁₅N₅O₂ 285.30 g/mol Triazolo[4,3-b]pyridazine 4-Methoxyphenyl, ethanamine

Key Observations :

  • The target compound’s triazolo-pyridazine core distinguishes it from triazole-based analogs (e.g., ), which may exhibit reduced π-π interactions due to smaller aromatic systems.
  • The thiophen-2-yl group enhances lipophilicity (logP ~3.2 estimated) compared to pyridinyl (logP ~1.8) or furylmethyl (logP ~2.1) substituents .

Functional and Pharmacological Implications

Table 2: Functional Group Impact on Properties

Compound Key Functional Groups Potential Biological Implications
Target Compound Thiophen-2-yl, triazolo-pyridazine Enhanced kinase inhibition via sulfur interactions
Triazole analogs () Pyridinyl, furylmethyl Moderate solubility but reduced target specificity
Thieno-pyrimidinone analog () Thieno ring, allyl Possible tubulin polymerization inhibition
Methoxyphenyl-triazolo-pyridazine () 4-Methoxyphenyl Improved metabolic stability via methoxy shielding

Research Findings :

  • Triazolo-pyridazine cores (target compound and ) are associated with kinase inhibition due to their planar structure mimicking ATP-binding sites .
  • Thiophene substituents, as in the target compound, may increase cytotoxicity compared to furan or pyridine derivatives, as observed in studies of thiophene-containing anticancer agents .
  • Allyl-substituted thieno-pyrimidinones () show moderate anti-inflammatory activity in preclinical models, suggesting divergent applications compared to the target compound .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically begins with the formation of the benzodioxin moiety followed by the introduction of the triazolopyridazine and sulfanyl groups. The general synthetic route involves:

  • Formation of Benzodioxin : Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives.
  • Synthesis of Triazolopyridazine : Utilizing thiophenes and triazole chemistry.
  • Final Coupling : The acetamide group is introduced through acylation reactions.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activity. For instance, compounds similar to this compound have been tested against various enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism; inhibition can be beneficial in managing Type 2 diabetes mellitus (T2DM).
  • Acetylcholinesterase : Targeted for Alzheimer's disease treatment due to its role in neurotransmitter degradation.

Table 1: Enzyme Inhibition Activity

Compound NameTarget EnzymeIC50 (µM)Reference
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase8.0
N-(Compound)α-glucosidase10.0

Antimicrobial Activity

In addition to enzyme inhibition, various studies have reported antimicrobial properties associated with benzodioxin derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Reference
N-(Compound)E. coli32 µg/mL
N-(Compound)S. aureus16 µg/mL

Case Study 1: Diabetes Management

A study evaluated the effects of a series of benzodioxin derivatives on blood glucose levels in diabetic rats. The results indicated that specific compounds significantly reduced blood glucose levels compared to controls, suggesting potential for T2DM treatment.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound against oxidative stress in neuronal cell lines. The compound exhibited a protective effect against cell death induced by oxidative agents.

Q & A

Q. Q1: What are the critical steps and analytical methods for synthesizing this compound with high purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the benzodioxin core, followed by coupling with the triazolopyridazine-thiophene moiety. Key steps include:

  • Nucleophilic substitution to introduce the sulfanylacetamide group.
  • Cyclocondensation to form the triazolo[4,3-b]pyridazine ring.
  • Purification via column chromatography or recrystallization.
    Critical analytical methods:
  • TLC monitoring (e.g., silica gel plates, hexane/ethyl acetate eluent) to track intermediate formation .
  • Spectroscopic characterization :
    • IR spectroscopy to confirm amide C=O (~1650 cm⁻¹) and sulfanyl S-C (~700 cm⁻¹) bonds.
    • ¹H/¹³C NMR to verify benzodioxin aromatic protons (δ 6.5–7.2 ppm) and thiophene substituents (δ 7.3–7.8 ppm) .
  • Mass spectrometry (ESI-MS) to validate molecular weight (±2 ppm accuracy) .

Basic Research: Functional Group Reactivity

Q. Q2: How do the benzodioxin and triazolopyridazine moieties influence the compound’s chemical reactivity?

Methodological Answer:

  • Benzodioxin core : The electron-rich oxygen atoms enhance stability but limit electrophilic substitution. Reactivity focuses on the acetamide linker (e.g., hydrolysis under acidic conditions) .
  • Triazolopyridazine-thiophene system : The triazole ring participates in π-π stacking with biological targets, while the thiophene sulfur enables thiol-disulfide exchange (critical for prodrug activation) .
  • Sulfanyl bridge : Prone to oxidation (e.g., with H₂O₂) to sulfoxide/sulfone derivatives, altering bioavailability .

Advanced Research: Optimizing Reaction Conditions

Q. Q3: How can researchers resolve low yields during the final cyclocondensation step?

Methodological Answer: Low yields often stem from competing side reactions (e.g., ring-opening of benzodioxin). Strategies include:

  • Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates .
  • Temperature control : Maintain 80–90°C to favor cyclization over decomposition .
  • Catalysis : Add catalytic Cu(I) or Pd(0) to accelerate triazole formation (reported to improve yields by 15–20%) .
  • In-line monitoring : Employ flow chemistry with real-time UV-Vis to adjust residence time and reagent ratios .

Advanced Research: Contradictory Biological Data

Q. Q4: How should researchers address discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

Methodological Answer: Contradictions may arise from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength can alter binding kinetics. Standardize buffer systems (e.g., Tris-HCl) .
  • Enzyme isoforms : Screen against recombinant vs. native isoforms (e.g., COX-2 vs. COX-1) to confirm selectivity .
  • Metabolite interference : Perform LC-MS/MS to rule out degradation products (e.g., sulfone derivatives) during assays .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity vs. fluorogenic substrate assays .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q. Q5: What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?

Methodological Answer:

  • Benzodioxin modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to improve metabolic stability .
  • Triazolopyridazine substitution : Replace thiophene with pyridine (as in ) to enhance water solubility (logP reduction by ~0.5 units) .
  • Sulfanylacetamide linker : Replace sulfur with methylene (-CH₂-) to prevent oxidation, but monitor for reduced target binding .
  • Pro-drug strategies : Esterify the acetamide to improve oral bioavailability, with enzymatic cleavage in vivo .

Advanced Research: Computational Modeling

Q. Q6: What computational approaches predict binding modes with biological targets (e.g., kinase inhibitors)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with triazole N-atoms and hydrophobic contacts with benzodioxin .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å acceptable) .
  • QSAR models : Train models using descriptors like polar surface area (PSA) and H-bond donors to correlate with IC₅₀ values .

Advanced Research: Degradation Pathways

Q. Q7: How can researchers identify and mitigate hydrolytic degradation of the acetamide group?

Methodological Answer:

  • Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 8.0 (intestinal fluid) at 37°C. Monitor via HPLC for hydrolyzed products .
  • Stabilization strategies :
    • Co-crystallization with cyclodextrins to shield the amide bond .
    • Lyophilization to reduce water content in formulations .
  • Alternative linkers : Test urea or carbamate groups for improved hydrolytic resistance .

Advanced Research: Scaling Synthesis for Preclinical Studies

Q. Q8: What challenges arise when transitioning from milligram to gram-scale synthesis?

Methodological Answer: Key challenges and solutions:

  • Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat during cyclocondensation .
  • Purification bottlenecks : Replace column chromatography with countercurrent distribution for large volumes .
  • Batch variability : Implement PAT (Process Analytical Technology) tools like inline FTIR to ensure consistency .
  • Yield optimization : Redesign steps for continuous flow synthesis (e.g., telescoped reactions) to reduce intermediate isolation .

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